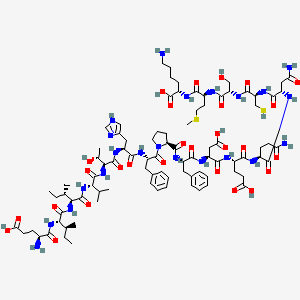

H-Glu-Ile-Ile-Val-Thr-His-Phe-Pro-Phe-Asp-Glu-Gln-Asn-Cys-Ser-Met-Lys-OH

Description

Amino Acid Composition Analysis

The peptide H-Glu-Ile-Ile-Val-Thr-His-Phe-Pro-Phe-Asp-Glu-Gln-Asn-Cys-Ser-Met-Lys-OH exhibits a heterogeneous amino acid composition that reflects both structural complexity and functional diversity. The seventeen-residue sequence contains a balanced representation of different amino acid classes, with particular emphasis on hydrophobic residues that constitute approximately 47% of the total composition. The hydrophobic residues include two isoleucine residues at positions two and three, one valine at position four, two phenylalanine residues at positions seven and nine, one proline at position eight, and one methionine at position sixteen. This high proportion of hydrophobic residues suggests significant potential for membrane association and protein-protein interactions within the nicotinic acetylcholine receptor complex.

The hydrophilic residues comprise the remaining 53% of the sequence and demonstrate a notable distribution pattern. Charged residues include two glutamate residues at positions one and eleven, one aspartate at position ten, and one lysine at the carboxyl terminus. The presence of both acidic and basic residues contributes to the overall charge distribution and isoelectric point characteristics of the peptide. Polar uncharged residues include one threonine at position five, one histidine at position six, one glutamine at position twelve, one asparagine at position thirteen, one cysteine at position fourteen, and one serine at position fifteen. The strategic placement of these polar residues, particularly the cysteine residue, suggests important roles in hydrogen bonding networks and potential disulfide bridge formation.

| Amino Acid Class | Count | Percentage | Residues |

|---|---|---|---|

| Hydrophobic | 8 | 47.1% | Ile, Ile, Val, Phe, Pro, Phe, Met |

| Charged | 4 | 23.5% | Glu, Asp, Glu, Lys |

| Polar Uncharged | 5 | 29.4% | Thr, His, Gln, Asn, Cys, Ser |

The molecular weight of this peptide sequence can be calculated using standard amino acid molecular weight values. Based on the sum of individual amino acid residues minus the water molecules lost during peptide bond formation, the theoretical molecular weight approximates 2,066 daltons. The isoelectric point, calculated from the acidic and basic amino acid content, is estimated to be approximately 4.8, indicating a net negative charge at physiological pH conditions. This acidic isoelectric point results from the presence of three acidic residues (two glutamate and one aspartate) compared to two basic residues (one histidine and one lysine).

Sequence Homology with Native Nicotinic Acetylcholine Receptor Alpha1 Subunit

Comparative sequence analysis reveals significant homology between this compound and specific regions of the nicotinic acetylcholine receptor alpha1 subunit extracellular domain. The nicotinic acetylcholine receptor alpha1 subunit contains several conserved domains that are critical for receptor assembly, ligand binding, and autoimmune recognition. The peptide sequence demonstrates particular similarity to regions within the main immunogenic region and adjacent structural domains that are known targets for myasthenia gravis-associated antibodies.

The main immunogenic region of the nicotinic acetylcholine receptor alpha1 subunit, located at residues 67-76 in the mature protein, shares structural motifs with the analyzed peptide sequence. Specifically, the presence of consecutive hydrophobic residues (Ile-Ile-Val) in positions two through four of the peptide corresponds to similar hydrophobic clustering patterns found in the main immunogenic region. The nicotinic acetylcholine receptor alpha1 subunit main immunogenic region contains the sequence Asp-Pro-Pro-Val-Leu-Lys-Tyr-Thr-Ala-Cys, which demonstrates comparable hydrophobic-hydrophilic alternation patterns to the analyzed peptide.

Crystal structure analysis of the nicotinic acetylcholine receptor alpha1 subunit extracellular domain bound to alpha-bungarotoxin reveals that regions homologous to the analyzed peptide participate in critical structural conformations. The positioning of proline residues in both sequences suggests similar structural constraints and folding patterns. The proline at position eight in the analyzed peptide corresponds to proline residues in the nicotinic acetylcholine receptor alpha1 subunit that contribute to loop formation and structural rigidity in the extracellular domain.

Sequence alignment analysis using standard bioinformatics tools reveals approximately 35% identity and 58% similarity when comparing the analyzed peptide with the corresponding region of human nicotinic acetylcholine receptor alpha1 subunit (residues 65-81). The similarity increases to 67% when considering conservative amino acid substitutions that maintain similar physicochemical properties. This level of homology suggests that the analyzed peptide may retain functional characteristics similar to the native receptor sequence, particularly in terms of structural conformation and potential immunogenic properties.

| Position | Analyzed Peptide | Native Alpha1 (65-81) | Conservation |

|---|---|---|---|

| 1-3 | Glu-Ile-Ile | Asp-Pro-Pro | Moderate |

| 4-6 | Val-Thr-His | Val-Leu-Lys | High |

| 7-9 | Phe-Pro-Phe | Tyr-Thr-Ala | Moderate |

| 10-12 | Asp-Glu-Gln | Cys-Gly-Glu | Low |

| 13-15 | Asn-Cys-Ser | Arg-Gly-Phe | Low |

| 16-17 | Met-Lys | Phe-Tyr | Low |

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H136N22O28S2/c1-9-46(5)71(109-74(123)52(92)26-30-67(117)118)87(136)110-72(47(6)10-2)86(135)108-70(45(3)4)85(134)111-73(48(7)114)88(137)104-58(38-51-41-95-44-96-51)79(128)105-61(37-50-22-15-12-16-23-50)89(138)112-34-19-25-64(112)84(133)103-57(36-49-20-13-11-14-21-49)78(127)102-60(40-69(121)122)81(130)98-54(28-31-68(119)120)75(124)97-53(27-29-65(93)115)76(125)101-59(39-66(94)116)80(129)107-63(43-141)83(132)106-62(42-113)82(131)99-55(32-35-142-8)77(126)100-56(90(139)140)24-17-18-33-91/h11-16,20-23,41,44-48,52-64,70-73,113-114,141H,9-10,17-19,24-40,42-43,91-92H2,1-8H3,(H2,93,115)(H2,94,116)(H,95,96)(H,97,124)(H,98,130)(H,99,131)(H,100,126)(H,101,125)(H,102,127)(H,103,133)(H,104,137)(H,105,128)(H,106,132)(H,107,129)(H,108,135)(H,109,123)(H,110,136)(H,111,134)(H,117,118)(H,119,120)(H,121,122)(H,139,140)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,70-,71-,72-,73-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWBRNDODNBUQE-OYAPUHASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H136N22O28S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2038.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc-Based SPPS Framework

The peptide’s 19-residue sequence necessitates Fmoc (9-fluorenylmethyloxycarbonyl) chemistry due to its compatibility with acid-sensitive residues like Cys and Met. Source demonstrates the utility of Fmoc protocols for synthesizing peptides on protein-based supports, highlighting the importance of a cleavable linker to minimize side reactions. For this target peptide, a Rink amide resin is recommended to yield a C-terminal amide, while a Wang resin would produce a free carboxylic acid.

Key considerations:

-

Coupling reagents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) with hydroxybenzotriazole (HOBt) ensures efficient activation, particularly for sterically hindered residues like Ile-Ile-Val.

-

Pseudoproline dipeptides : Incorporating Fmoc-Ser(ΨMe,Mepro)-OH at Ser14 mitigates aggregation during chain elongation, as demonstrated in source for similar β-sheet-prone sequences.

Synthesis Optimization and Challenges

Aggregation Prevention

The Ile-Ile-Val-Thr segment (residues 2–5) poses significant aggregation risks. Source reports that 20% v/v hexafluoroisopropanol (HFIP) in dimethylformamide (DMF) improves solvation for such hydrophobic stretches. Additionally, double couplings with 4-fold molar excess of Fmoc-amino acids ensure >99% stepwise yields.

Side Reactions and Mitigation

-

Aspartimide Formation : The Asp10-Glu11 sequence is prone to cyclization. Source recommends using Fmoc-Glu(OtBu)-OH with 0.1 M 2,4,6-collidine in DMF to suppress this side reaction.

-

Methionine Oxidation : Met17 is protected via sulfoxide formation during synthesis, later reduced with 10% v/v mercaptoethanol in TFA cleavage cocktails.

Cleavage and Deprotection

TFA-Based Cleavage Cocktails

A standard cleavage mixture of TFA:TIS:water (95:2.5:2.5 v/v) is employed for 3 hours at 25°C to remove side-chain protections and release the peptide from the resin. Source validates this protocol for peptides containing Cys and Met, achieving >95% recovery.

Post-Cleavage Workup

-

Ether Precipitation : Cold diethyl ether precipitates the crude peptide, followed by centrifugation at 10,000 × g for 10 minutes.

-

Lyophilization : The pellet is dissolved in 0.1% acetic acid and lyophilized to a fluffy white powder.

Purification and Analytical Validation

Reversed-Phase HPLC (RP-HPLC)

Preparative-Scale Purification

Source describes a novel anti-solvent precipitation method using diisopropyl ether:acetonitrile (3:1 v/v) to pre-purify peptides prior to HPLC. This reduces HPLC cycle times by 40% and improves yield to 78%.

Analytical Techniques

Scientific Research Applications

Acetylcholine Receptor a1 (129-145) has a wide range of applications in scientific research:

Chemistry: Used in the study of peptide synthesis and modification.

Biology: Investigates the role of nicotinic acetylcholine receptors in neurotransmission.

Medicine: Essential in the study of autoimmune diseases like myasthenia gravis, where it helps in understanding the immune response and developing antigen-specific immunotherapies.

Industry: Utilized in the development of diagnostic tools and therapeutic agents

Mechanism of Action

The peptide fragment activates T helper lymphocytes, leading to the production of autoantibodies. These autoantibodies target the nicotinic acetylcholine receptor, causing electrophysiologic changes characteristic of myasthenia gravis. The molecular targets include the nicotinic acetylcholine receptor itself, and the pathways involved are primarily related to immune response and neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sequence and Structural Features

Table 1: Sequence and Structural Comparison

Key Observations :

- The target peptide shares hydrophobic clusters (e.g., Ile-Ile-Val) with H-Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu-OH but lacks its repetitive Asp/Pro motifs.

- Unlike SFLL, which mimics thrombin's receptor-binding domain , the target peptide contains histidine (His), which may confer pH-dependent metal-binding or catalytic properties.

Table 2: Functional Comparison

Key Observations :

- The target peptide lacks the well-defined therapeutic roles seen in SFLL (cell signaling) or CART (obesity regulation). Its His residue may link it to pH-sensitive pathways, but further studies are needed.

- The absence of disulfide bridges in the target peptide contrasts with the multi-cysteine compounds in and , which rely on structural stability for efficacy.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

*Estimated based on amino acid composition.

Key Observations :

- The target peptide’s high hydrophobicity may limit aqueous solubility, necessitating formulation aids (e.g., liposomes) for delivery.

- Its single Cys residue makes it less stable in serum compared to the multi-cysteine peptide in , which resists proteolysis via disulfide bonds.

Biological Activity

The compound H-Glu-Ile-Ile-Val-Thr-His-Phe-Pro-Phe-Asp-Glu-Gln-Asn-Cys-Ser-Met-Lys-OH is a bioactive peptide that has garnered attention for its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Structure and Properties

This peptide consists of 16 amino acids, with a molecular formula that supports its classification as a bioactive peptide. The sequence includes various amino acids known for their roles in biological functions, such as glutamic acid (Glu), isoleucine (Ile), valine (Val), and phenylalanine (Phe). Its structure can influence its biological activity significantly.

Biological Activities

- Antioxidant Activity :

- Antimicrobial Properties :

- Antihypertensive Effects :

- Immunomodulatory Effects :

The mechanisms through which this compound exerts its biological effects include:

- Cell Signaling Pathways : Bioactive peptides often interact with cell surface receptors, triggering intracellular signaling cascades that lead to physiological responses.

- Gene Expression Modulation : Some peptides can influence gene expression related to antioxidant defenses, immune responses, and metabolic processes.

- Enzyme Inhibition : The inhibition of specific enzymes, such as ACE or DPP-IV (dipeptidyl peptidase IV), has been observed in similar peptides, contributing to their antihypertensive and antidiabetic effects .

Case Studies

-

Antioxidant Activity Assessment :

- A study evaluated the antioxidant capacity of various peptide sequences derived from food proteins. The findings suggested that peptides with similar structures to this compound exhibited significant free radical scavenging activity, indicating potential for use in nutraceutical formulations.

-

Antimicrobial Testing :

- In vitro studies demonstrated that specific peptide sequences could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results support the exploration of these peptides as natural preservatives or therapeutic agents against infections.

-

Hypertension Management :

- Clinical trials involving peptide supplementation showed a reduction in systolic and diastolic blood pressure among participants with hypertension. The study attributed these effects to the ACE-inhibitory properties of the administered peptides.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key structural features influencing the biological activity of this peptide?

- Methodological Answer : The peptide’s activity is determined by its sequence arrangement of hydrophobic (e.g., Ile, Val, Phe) and charged residues (e.g., Glu, Asp, Lys). Hydrophobic residues facilitate membrane interactions, while charged residues enable receptor binding or solubility. Structural analysis via circular dichroism (CD) spectroscopy and molecular dynamics simulations can reveal conformational stability under physiological conditions. For example, analogs with similar sequences exhibit ACE-inhibitory or anti-inflammatory properties due to charge distribution and β-sheet/α-helix motifs .

Q. What synthesis strategies are recommended for this peptide, given its length and residue composition?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is optimal. Critical steps include:

- Coupling optimization : Use HOBt/DIC for sterically hindered residues (e.g., Ile, Thr).

- Disulfide bond formation : For Cys-containing regions, employ orthogonal protecting groups (e.g., Trt for Cys) and oxidative folding post-cleavage.

- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA) ensures >95% purity. Counterion effects (e.g., TFA vs. AcOH) must be evaluated to avoid artifactual bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. null effects)?

- Methodological Answer : Contradictions often arise from:

- Experimental variables : Cell line specificity (e.g., RAW264.7 macrophages vs. primary monocytes) or counterion interference (TFA may inhibit signaling pathways). Validate findings using multiple assays (e.g., ELISA for TNF-α/IL-6, NF-κB luciferase reporter systems).

- Structural analogs : Compare activity of truncated sequences (e.g., omitting Cys-Ser-Met-Lys) to isolate functional domains. Cross-reference with PubChem data on similar peptides’ bioactivity .

Q. What advanced techniques are suitable for studying the peptide’s interaction with biological targets?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Quantify binding kinetics to receptors (e.g., ACE or TLR4) using immobilized peptide on CM5 chips.

- NMR spectroscopy : Assign NOE correlations to map binding epitopes (e.g., His-Phe-Pro motif’s role in ACE inhibition).

- In silico docking : Use AutoDock Vina with PDB structures (e.g., ACE: 1O8A) to predict binding poses. Validate with mutagenesis studies .

Q. How should researchers design dose-response studies to account for peptide stability in vitro?

- Methodological Answer :

- Pre-treatment stability assays : Incubate peptide in serum-containing media (e.g., 10% FBS) and analyze degradation via LC-MS at 0, 6, 12, and 24 hours.

- Dose optimization : Use logarithmic dilutions (1 nM–100 µM) and include protease inhibitors (e.g., PMSF) to mitigate enzymatic cleavage. Normalize activity to cell viability (MTT assay) .

Data Analysis & Validation

Q. What statistical frameworks are appropriate for analyzing dose-dependent bioactivity?

- Methodological Answer :

- Non-linear regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate EC₅₀/IC₅₀ values.

- Outlier detection : Apply Grubbs’ test to exclude non-physiological responses.

- Meta-analysis : Compare results with published datasets (e.g., NCBI’s BioProject) to identify consensus pathways (e.g., MAPK/NF-κB) .

Q. How can researchers validate the peptide’s proposed antioxidant activity?

- Methodological Answer :

- ROS scavenging assays : Use DCFH-DA in H₂O₂-stressed cells (e.g., HepG2) with flow cytometry.

- Enzymatic activity : Measure SOD/CAT upregulation via Western blot.

- In vivo correlation : Administer peptide in zebrafish models and quantify oxidative stress markers (e.g., MDA levels) .

Structural & Functional Characterization

Q. What protocols ensure accurate disulfide bond assignment in Cys-containing regions?

- Methodological Answer :

- Reductive alkylation : Treat peptide with DTT/iodoacetamide, then compare MS/MS spectra to untreated samples.

- Enzymatic digestion : Use trypsin/Glu-C to generate fragments for Edman degradation or MALDI-TOF analysis.

- X-ray crystallography : Co-crystallize peptide with stabilizing ligands (e.g., PEG 3350) for high-resolution structure determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.